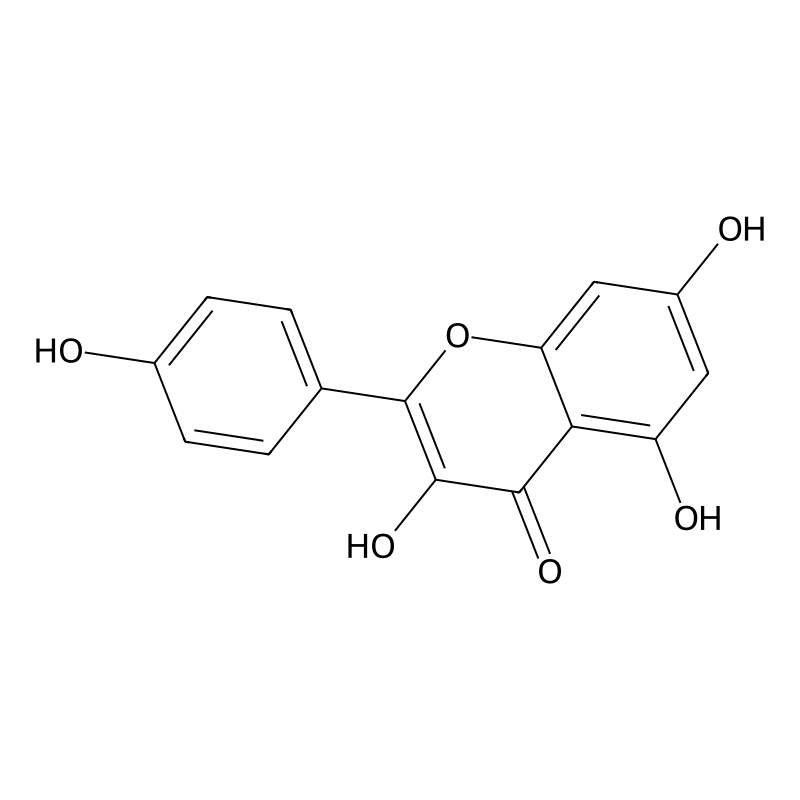

Kaempferol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in benzene; slightly soluble in chloroform; soluble in acetic acid, alkalies; very soluble in ethanol, ethyl ether, acetone

Synonyms

Canonical SMILES

Anti-Cancer Properties

Scientific Field: Oncology

Application Summary: Kaempferol, an edible flavonoid generated from plants, has been shown to have anti-cancer properties.

Methods of Application: The exact methods of application vary depending on the type of cancer and the specific study, but generally involve administering kaempferol to cancer cells and observing the effects.

Results: Kaempferol has been shown to inhibit cell growth and induce cell death in various types of cancer.

Antioxidant Activity

Scientific Field: Nutrition and Food Science

Application Summary: Kaempferol can reduce lipid oxidation in the human body, prevent the deterioration of organs and cell structures, and protect their functional integrity.

Methods of Application: This typically involves administering kaempferol and observing its effects on lipid oxidation and other related processes.

Neuroprotective Effects

Scientific Field: Neuroscience

Application Summary: Kaempferol has been shown to improve the lesion of nigrostriatal dopaminergic neurons and inhibit the production of certain inflammatory markers.

Methods of Application: This typically involves administering kaempferol to animal models and observing its effects on neuronal health.

Results: Kaempferol was able to improve the health of dopaminergic neurons in a mouse model.

Antiviral Activity

Scientific Field: Virology

Application Summary: Kaempferol compounds have been found to be effective against a variety of DNA and RNA viruses.

Methods of Application: This typically involves administering kaempferol to cells infected with the virus and observing its antiviral effects.

Anti-Diabetic Properties

Scientific Field: Endocrinology

Application Summary: Kaempferol has been found to prevent apoptosis of pancreatic beta-cells, boost the function and survival rate of these cells, leading to increased insulin secretion.

Methods of Application: This typically involves administering kaempferol to animal models and observing its effects on pancreatic beta-cells.

Antimicrobial Properties

Scientific Field: Microbiology

Application Summary: Kaempferol and its associated compounds exhibit antibacterial, antifungal, and antiprotozoal activities.

Methods of Application: This typically involves administering kaempferol to cells infected with the microorganism and observing its antimicrobial effects.

Anti-Inflammatory Effects

Scientific Field: Immunology

Methods of Application: This typically involves administering kaempferol to animal models and observing its effects on inflammatory markers.

Results: Kaempferol was able to improve the lesion of nigrostriatal dopaminergic neurons.

Traditional Applications

Scientific Field: Traditional Medicine

Application Summary: Many of the kaempferol-containing plants are used in traditional systems all over the world for centuries to treat numerous conditions.

Methods of Application: This typically involves administering kaempferol in its natural form (as part of a plant or herb) and observing its effects.

Kaempferol, scientifically known as 3,4′,5,7-tetrahydroxyflavone, is a naturally occurring flavonol belonging to the flavonoid class of compounds. It is primarily found in various plants and plant-derived foods, including kale, beans, tea, spinach, and broccoli. This compound appears as a yellow crystalline solid with a melting point of 276–278 °C and is slightly soluble in water but highly soluble in hot ethanol and other organic solvents . Kaempferol is recognized for its bitter flavor and is one of the most prevalent flavonols in the human diet, contributing significantly to the average daily intake of flavonoids .

The exact mechanism of action for kaempferol's health benefits is still being explored. Some proposed mechanisms include:

Kaempferol possesses a wide range of biological activities that contribute to its therapeutic potential. Notably, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. It also reduces nitric oxide synthesis in various cell types, thereby mitigating oxidative stress and inflammation . Furthermore, kaempferol has shown promising anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways . Its neuroprotective effects have also been documented, particularly in models of Alzheimer's disease where it inhibits acetylcholinesterase activity .

The biosynthesis of kaempferol occurs through a series of enzymatic reactions starting from phenylalanine. The key steps include:

- Conversion of Phenylalanine to 4-Coumaroyl-CoA: This initial step involves the shikimate pathway.

- Formation of Naringenin Chalcone: 4-Coumaroyl-CoA condenses with three molecules of malonyl-CoA under the action of chalcone synthase.

- Conversion to Naringenin: Naringenin chalcone is then transformed into naringenin through chalcone isomerase.

- Formation of Dihydrokaempferol: A hydroxyl group is added to naringenin.

- Final Conversion to Kaempferol: Dihydrokaempferol undergoes dehydrogenation to form kaempferol via flavonol synthase .

Additionally, kaempferol can be extracted from various plant sources or synthesized through enzymatic hydrolysis from glycosides found in green tea seeds .

Kaempferol has numerous applications in health and nutrition due to its beneficial properties:

- Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a valuable ingredient in dietary supplements aimed at reducing inflammation and oxidative stress.

- Pharmaceuticals: Research into kaempferol's anticancer properties has led to its exploration as a potential therapeutic agent for various cancers.

- Cosmetics: Due to its skin-protective effects against oxidative damage, kaempferol is being investigated for use in skincare formulations.

Studies have shown that kaempferol interacts with several biological pathways:

- It modulates the nuclear factor kappa B signaling pathway, which plays a crucial role in inflammation regulation.

- Kaempferol's ability to inhibit inducible nitric oxide synthase suggests its potential for reducing nitric oxide-related pathologies .

- Interaction studies indicate that kaempferol may enhance the bioavailability of other flavonoids when consumed together.

Kaempferol shares structural similarities with other flavonoids but possesses unique characteristics that distinguish it:

| Compound | Structure | Unique Properties |

|---|---|---|

| Quercetin | 3,3′,4′,5,7-pentahydroxyflavone | Stronger anti-inflammatory effects; more abundant in fruits |

| Myricetin | 3,5,7,3′,4′-pentahydroxyflavone | Exhibits potent antioxidant activity; less studied than kaempferol |

| Rutin | Quercetin-3-O-rutinoside | Glycoside form; better solubility but less bioavailability compared to aglycones |

| Luteolin | 3′,4′,5,7-tetrahydroxyflavone | Similar structure; stronger antibacterial properties |

Kaempferol's unique combination of hydroxyl groups contributes to its distinct biological activities compared to these similar compounds. Its specific interactions with cellular pathways make it an important subject for ongoing research into natural health products and pharmaceuticals .

Conventional Solvent-Based Extraction Systems

Soxhlet Extraction Efficiency Comparisons

Soxhlet extraction represents the gold standard for conventional solvent-based extraction of kaempferol from plant matrices. This technique employs continuous reflux conditions that enable complete extraction of target compounds through prolonged contact between the solvent and plant material [1] [2]. Comprehensive studies have demonstrated significant variations in extraction efficiency depending on the plant source, solvent system, and operational parameters.

The effectiveness of Soxhlet extraction varies substantially across different plant sources. Research on Camellia sinensis tea seed cake achieved kaempferol yields of 11.6 ± 0.2 milligrams per gram of dry weight using seventy percent ethanol at seventy degrees Celsius for six hours [1]. In contrast, Pinus brutia pinecone extractions yielded 50.80 ± 2.79 micrograms per gram using ninety-six percent ethanol under similar temperature conditions, demonstrating the matrix-dependent nature of extraction efficiency [2] [3].

Solvent selection proves critical for optimal kaempferol recovery. Ethyl acetate demonstrates superior selectivity for kaempferol extraction from Prosopis juliflora leaves, achieving 92.54 milligrams per liter compared to 41.2 milligrams per liter with ethanol and 54.63 milligrams per liter with methanol under reflux conditions [4] [5]. This enhanced performance stems from ethyl acetate's intermediate polarity, which matches the physicochemical properties of kaempferol more effectively than highly polar solvents.

Temperature optimization requires careful consideration of thermal stability versus extraction efficiency. While elevated temperatures increase solvent penetration and mass transfer rates, temperatures exceeding seventy degrees Celsius may induce thermal degradation of kaempferol. Studies on Cuscuta reflexa demonstrated optimal extraction at seventy to eighty degrees Celsius, achieving yields of thirty-five to forty-five micrograms per gram with recovery rates of eighty-five to ninety-five percent [6] [7].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

MP: 276-278 °C and 278-280 °C decomposes

285 - 287 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H341 (93.18%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL/ Kaempferol is one of the most important constituents in ginkgo flavonoids. Recent studies indicate kaempferol may have antitumor activities. The objective of this study was to determine the effect and mechanisms of kaempferol on pancreatic cancer cell proliferation and apoptosis. Pancreatic cancer cell lines MIA PaCa-2 and Panc-1 were treated with kaempferol, and the inhibitory effects of kaempferol on pancreatic cancer cell proliferation were examined by direct cell counting, 3H-thymidine incorporation, and MTS assay. Lactate dehydrogenase release from cells was determined as an index of cytotoxicity. Apoptosis was analyzed by terminal deoxynucleotidyl transferase mediated dUTP nick end labeling assay. Upon the treatment with 70 microm kaempferol for 4 days, MIA PaCa-2 cell proliferation was significantly inhibited by 79% and 45.7% as determined by direct cell counting and MTS assay, respectively, compared with control cells (P < 0.05). Similarly, the treatment with kaempferol significantly inhibited Panc-1 cell proliferation. Kaempferol treatment also significantly reduced 3H-thymidine incorporation in both MIA PaCa-2 and Panc-1 cells. Combination treatment of low concentrations of kaempferol and 5-fluorouracil showed an additive effect on the inhibition of MIA PaCa-2 cell proliferation. Furthermore, kaempferol had significantly less cytotoxicity than 5-fluorouracil in normal human pancreatic ductal epithelial cells (P = 0.029). In both MIA PaCa-2 and Panc-1 cells, apoptotic cell population was increased when treated with kaempferol in a concentration-dependent manner. CONCLUSIONS: Ginkgo biloba extract kaempferol effectively inhibits pancreatic cancer cell proliferation and induces cancer cell apoptosis, which may sensitize pancreatic tumor cells to chemotherapy. Kaempferol may have clinical applications as adjuvant therapy in the treatment of pancreatic cancer.

/EXPL/ Dietary flavonols have been found to possess preventive and therapeutic potential against several kinds of cancers. This study is conducted to investigate the anti-proliferation effects of kaempferol, a major component of food flavonols, against colon cancer cells. In the human HCT116 colon cancer cell line, kaempferol induced p53-dependent growth inhibition and apoptosis. Furthermore, kaempferol was found to induce cytochrome c release from mitochondria and activate caspase-3 cleavage. The Bcl-2 family proteins including PUMA were involved in this process. Kaempferol also induced ATM and H2AX phosphorylation in HCT116 cells, inhibition of ATM by a chemical inhibitor resulted in abrogation of the downstream apoptotic cascades. These findings suggest kaempferol could be a potent candidate for colorectal cancer management.

/EXPL/ ... Treatment of the chronic myelogenous leukemia cell line K562 and promyelocitic human leukemia U937 with 50 microM kaempferol resulted in an increase of the antioxidant enzymes Mn and Cu/Zn superoxide dismutase (SOD). Kaempferol treatment induced apoptosis by decreasing the expression of Bcl-2 and increasing the expressions of Bax. There were also induction of mitochondrial release of cytochrome c into cytosol and significant activation of caspase-3, and -9 with PARP cleavage. Kaempferol treatment increased the expression and the mitochondria localization of the NAD-dependent deacetylase SIRT3. K562 cells stably overexpressing SIRT3 were more sensitive to kaempferol, whereas SIRT3 silencing did not increase the resistance of K562 cells to kaempferol. Inhibition of PI3K and de-phosphorylation of Akt at Ser473 and Thr308 was also observed after treating both K562 and U937 cells with kaempferol. ... Oxidative stress induced by kaempferol in K562 and U937 cell lines causes the inactivation of Akt and the activation of the mitochondrial phase of the apoptotic program with an increase of Bax and SIRT3, decrease of Bcl-2, release of cytochrome c, caspase-3 activation, and cell death.

/EXPL/ Atherosclerosis is a chronic inflammatory disease of the arterial wall. Kaempferol and rhamnocitrin (kaempferol 7-O-methyl ether) are two anti-inflammatory flavonoids commonly found in plants. The aim of this study is to investigate the function of kaempferol and rhamnocitrin on prevention of atherosclerosis. Chemical analyses demonstrated that kaempferol and rhamnocitrin were scavengers of DPPH (1,1-diphenyl-2-picrylhydrazyl) with IC50 of 26.10 +/- 1.33 and 28.38 +/- 3.07 microM, respectively. Copper-induced low-density lipoprotein (LDL) oxidation was inhibited by kaempferol and rhamnocitrin, with similar potency, as measured by decreased formation of malondialdehyde and relative electrophoretic mobility (REM) on agarose gel, while rhamnocitrin reduced delayed formation of conjugated dienes better than kaempferol. Cholesterol-laden macrophages are the hallmark of atherogenesis. The class B scavenger receptor, CD36, binds oxidized low-density lipoprotein (oxLDL), is found in atherosclerotic lesions, and is up-regulated by oxLDL. Addition of kaempferol and rhamnocitrin (20 microM) caused significant reductions in cell surface CD36 protein expression in THP-1-derived macrophages (p < 0.05). Reverse transcription quantitative PCR (RT-Q-PCR) showed that kaempferol and rhamnocitrin (20 microM) decreased oxLDL-induced CD36 mRNA expression (p < 0.01 and p < 0.05, respectively). Kaempferol- and rhamnocitrin-treated macrophages also showed reduction in 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanide perchlorate (DiI)-labeled oxLDL uptake. Current evidences indicate that kaempferol and rhamnocitrin not only protect LDL from oxidation but also prevent atherogenesis through suppressing macrophage uptake of oxLDL.

Mechanism of Action

Kaempferol is a dietary flavonoid that is thought to function as a selective estrogen receptor modulator. ... This study ... established that kaempferol also functions as an inverse agonist for estrogen-related receptors alpha and gamma (ERRalpha and ERRgamma). ... Kaempferol binds to ERRalpha and ERRgamma and blocks their interaction with coactivator peroxisome proliferator-activated receptor gamma coactivator-1alpha (PGC-1alpha). Kaempferol also suppressed the expressions of ERR-target genes pyruvate dehydrogenase kinase 2 and 4 (PDK2 and PDK4). This evidence suggests that kaempferol may exert some of its biological effect through both estrogen receptors and estrogen-related receptors.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

... A pharmacokinetic study of kaempferol from endive ... /was studied in / four healthy males and four healthy females. Kaempferol, from a relatively low dose (9 mg), was absorbed from endive with a mean maximum plasma concentration of 0.1 uM, at a time of 5.8 hr, indicating absorption from the distal section of the small intestine and/or the colon. Although a 7.5-fold interindividual variation between the highest and lowest maximum plasma concentration was observed, most individuals showed remarkably consistent pharmacokinetic profiles. This contrasts with profiles for other flavonoids that are absorbed predominantly from the large intestine (eg rutin). An average of 1.9% of the kaempferol dose was excreted in 24 hr. Most subjects also showed an early absorption peak, probably corresponding to kaempferol-3-glucoside, present at a level of 14% in the endive. Kaempferol-3-glucuronide was the major compound detected in plasma and urine. Quercetin was not detected in plasma or urine indicating a lack of phase I hydroxylation of kaempferol. Kaempferol is absorbed more efficiently than quercetin in humans even at low oral doses. The predominant form in plasma is a 3-glucuronide conjugate, and interindividual variation in absorption and excretion is low, suggesting that urinary kaempferol could be used as a biomarker for exposure.

Ten adult volunteers with an average age 28 years were given a single oral dose of six tablets of Ginkgo biloba extract. Quercetin and kaempferol in different period of human urine were determined by using RP-HPLC. The results showed the elimination rate constant k and the absorption rate constant ka of quercetin were slightly more than that of kaempferol; and the absorption half-life (t(1/2a)), the elimination half-life (t(1/2)) and t(max) of quercetin were less than that of kaempferol, the differences were, however, not statistically significant. The mean values of ka were 0.61 hr(-1) and 0.55 hr(-1), t(1/2a) 1.51 hr and 1.56 hr, k 0.37 hr(-1) and 0.30 hr(-1), t(1/2) 2.17 hr and 2.76 hr, T(max) 2.30 hr and 2.68 hr for quercetin and kaempferol, respectively, which mean absorption and elimination of quercetin and kaempferol are 0.17% and 0.22%, respectively. Quercetin and kaempferol are excreted in the human urine mainly as glucuronides.

The objective of this study was to investigate whether kaempferol and quercetin could be transported into primary cultured cerebral neurons, to establish a practical HPLC method with UV detection for the two flavonols in the neurons, and to study the uptake and transport behaviors of them through the neurons. The present results showed that the level of kaempferol in the neurons increased linearly and then reached a plateau with incubation time at the high concentration of 10 ?g/mL, but not at the other two concentrations of 1 and 0.1 ug/mL. However, the levels of quercetin in the neurons were not detected at the three incubating concentrations, and there was a new peak detected in the cell whose retention time was shorter (3.42 min) than that of quercetin (4.65 min). This phenomenon suggested that quercetin might be transported into the neurons and then metabolized quickly to some derivative. Kaempferol could be transported into the neurons in a concentration- and time-dependent manner when the neurons were incubated with the culture medium containing kaempferol at the high dose. There was an apparent correlation between the concentrations of kaempferol in the medium and in the cell, indicating that the uptake of kaempferol in the cell increased along with its dose (10 ug/mL). However, there was a negative correlation between the concentrations of quercetin in the medium and in the cell. The results suggested that kaempferol and quercetin were disposed by the neurons at different way, and this might be an important factor for their different effects on primary cultured cortical cells.

Metabolism Metabolites

The metabolism of the flavonoids quercetin and kaempferol by rat hepatocytes was investigated using liquid chromatography coupled with electrospray mass spectrometry (LC-ESI MS). Quercetin and kaempferol were extensively metabolized (98.8 +/- 0.1% and 81.0 +/- 5.1% respectively, n = 4), with four glucuronides of quercetin and two of kaempferol being detected after incubation. The glucuronides of quercetin and kaempferol formed upon incubation with rat hepatocytes were identified as the same ones formed after incubation with the UDP-glucuronosyltransferase isoform UGT1A9. In addition, plasma samples from human volunteers taken after consumption of capsules of Ginkgo biloba, a plant rich in flavonoid glycosides, were analysed by LC-MS for the presence of flavonoid glucuronides and flavonoid glycosides. Reported is evidence for the presence of flavonoid glycosides in samples of plasma. The results suggest that UGT1A9 is a key UDP-glucuronosyltransferase isoform for the metabolism of flavonoids, and that absorption of intact flavonoid glycosides is possible.

Kaempferol is a flavonoid widely distributed in edible plants and has been shown to be genotoxic to V79 cells in the absence of external metabolizing systems. The presence of an external metabolizing system, such as rat liver homogenates (S9 mix), leads to an increase in its genotoxicity, which is attributed to its biotransformation to the more genotoxic flavonoid quercetin, via the cytochrome P450 (CYP) mono-oxygenase system. ...

Kaempferol has known human metabolites that include (2S,3S,4S,5R)-6-[3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid and Kaempferol-3-glucuronide.

Kaempferol is a known human metabolite of kaempferide and galangin.

Wikipedia

Phosmet

Biological Half Life

Use Classification

Interactions

This study was to investigate the effect of kaempferol on the pharmacokinetics of etoposide after oral or intravenous administration of etoposide in rats. The oral (6 mg/kg) or intravenous (2 mg/kg) etoposide was administered to rats alone or 30 min after the oral kaempferol (1, 4, or 12 mg/kg) administration. Compared to the oral control group, the presence of kaempferol significantly (4 mg/kg, P < 0.05; 12 mg/kg, P < 0.01) increased the area under the plasma concentration time curve (AUC) and the peak concentration (C(max)) of the oral etoposide. Kaempferol decreased significantly (4 or 12 mg/kg, P < 0.05) the total body clearance (CL/F) of oral etoposide, while there was no significant change in the terminal halflife (t(1/2)), the elimination rate constant (K(el)) and the time to reach the peak concentration (T(max)) of etoposide in the presense of kaempferol. Consequently, the absolute bioavailability (AB%) of oral etoposide with kaempferol was significantly higher (4 mg/kg, P < 0.05; 12 mg/kg, P < 0.01) than those from the control group. Compared to the intravenous control group, the presence of kaempferol enhanced the AUC of intravenously administered etoposide, however, only presence of 12 mg/kg of kaempferol significant (P < 0.05) increased AUC of etoposide. The enhanced bioavailability of oral etoposide by kaempferol could have been due to an inhibition of cytochrom P450 (CYP) 3A and P-glycoprotein (P-gp) in the intestinal or decreased total body clearance in the liver by kaempferol. The dosage regimen of etoposide should be taken into consideration for potential drug interaction when combined with kaempferol or dietary supplements containing kaempferol in patients.

Twenty male SD rats, weighing 220-260 g, were distributed randomly into 4 groups. The animals were fasted, but allowed free access to water for 12 hr before the administration of drugs. Nifedipine dissolved in corn oil was administered via gastric intubation to the rats in control group at a dose of 10 mg/kg. Kaempferol was administered orally to the other three groups with dose of 5, 10, 15 mg/kg, respectively, followed by oral administration of nifedipine 10 mg/kg. Blood samples were collected through tail vein in heparinized plastic microcentrifuge tubes before and after drug administration. The plasma concentration of NFP was monitored with reversed phase high-performance liquid chromatography (RP-HPLC). Nimodipine was used as the internal standard. Statistical data evaluation was performed with Student's t-test and one-way analysis of variances. The maximal plasma concentration (C(max)) of the three treated groups were 0.51, 0.70 and 0.81 microg/ml, respectively. The area under the concentration-time curve (AUC(0-8)) were 1.81, 2.83 and 3.63 ug/(hr.mL(-1)), respectively. The C(max), AUC(0-8) and the mean retention time (MRT(0-8)) of nifedipine were significantly increased by simultaneous oral treatment with kaempferol (P<0.01). On the other hand, there were no significant differences in the mean peak value time in plasma (T(max)) and the elimination half-life (t1/2(ke)) between the control and the treated groups. The concomitant oral use of kaempferol with nifedipine may influence the pharmacokinetic parameters of nifedipine in rats, which suggests that kaempferol might reduce the first-pass metabolism of nifedipine.

Quercetin, kaempferol and biapigenin significantly reduced neuronal death caused by 100 uM kainate plus 100 uM N-methyl-D-aspartate. The observed neuroprotection was correlated with prevention of delayed calcium deregulation and with the maintenance of mitochondrial transmembrane electric potential. The three compounds were able to reduce mitochondrial lipid peroxidation and loss of mitochondrial transmembrane electric potential caused by oxidative stress induced by ADP plus iron. ... the results suggest that the neuroprotective action induced by quercetin and kaempferol are mainly mediated by antioxidant effects ...

Dates

Williams et al. Expanding the promiscuity of a natural product glycosyltransferase by directed evolution Nature Chemical Biology, doi: 10.1038/NChemBio.2007.28, published online 9 September 2007. http://www.nature.com/naturechemicalbiology

Chen et al. Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2263, published online 19 December 2016